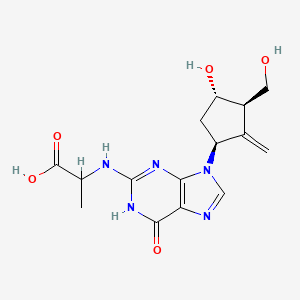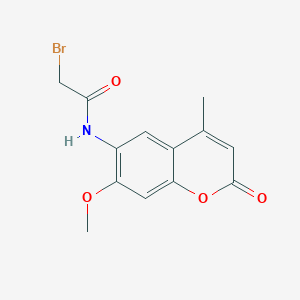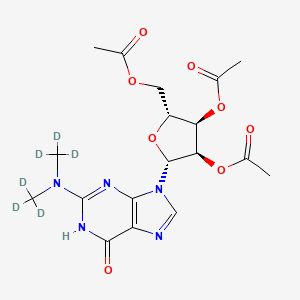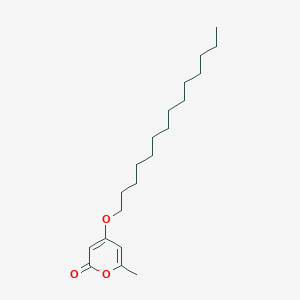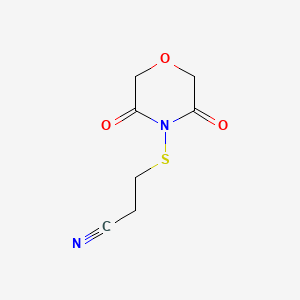
3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring with two ketone groups at positions 3 and 5, a sulfanyl group attached to the propanenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile typically involves the reaction of morpholine derivatives with appropriate sulfanyl and nitrile precursors. One common method involves the reaction of 3,5-dioxomorpholine with a thiol compound, followed by the introduction of a nitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the sulfanyl group may allow it to form specific interactions with target proteins, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3, used in cancer research.
3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Known for its antimicrobial activity.
Uniqueness
3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other morpholine derivatives
特性
分子式 |
C7H8N2O3S |
|---|---|
分子量 |
200.22 g/mol |
IUPAC名 |
3-(3,5-dioxomorpholin-4-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C7H8N2O3S/c8-2-1-3-13-9-6(10)4-12-5-7(9)11/h1,3-5H2 |
InChIキー |
HEVYHWFLOCFOFG-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)CO1)SCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



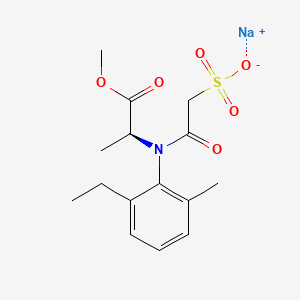
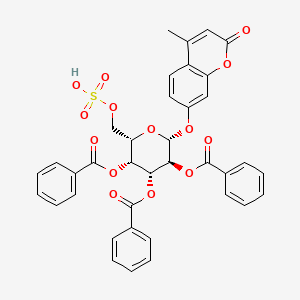
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
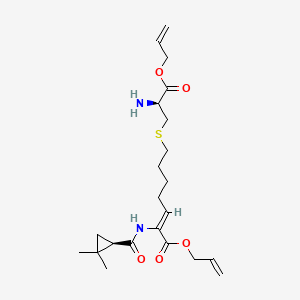
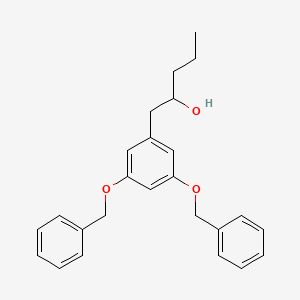
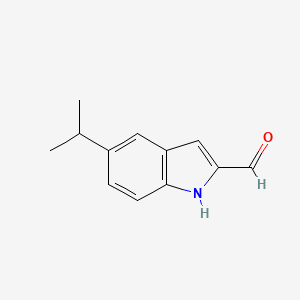
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
